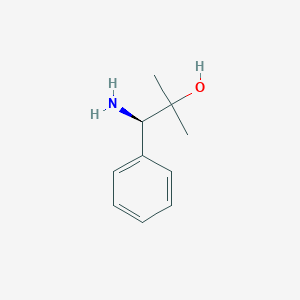

(R)-1-amino-2-methyl-1-phenyl-propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-amino-2-methyl-1-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKPSIGKWYUNJZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C1=CC=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201277997 | |

| Record name | (βR)-β-Amino-α,α-dimethylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110480-87-0 | |

| Record name | (βR)-β-Amino-α,α-dimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110480-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-Amino-α,α-dimethylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Enantioselective Synthesis and Preparation of R 1 Amino 2 Methyl 1 Phenyl Propan 2 Ol

Asymmetric Synthesis Routes to (R)-1-amino-2-methyl-1-phenyl-propan-2-ol Precursors

The creation of the single stereocenter in the target molecule with high enantiopurity is the primary challenge. Asymmetric synthesis of precursors is a direct approach to install this chirality early in the synthetic sequence.

The chiral pool comprises abundant and inexpensive, enantiomerically pure natural products that serve as versatile starting materials. For the synthesis of this compound, amino acids are particularly suitable candidates. While many natural amino acids possess the (S)-configuration, their (R)-enantiomers are often accessible.

(R)-phenylglycine is an ideal starting material from the chiral pool, as it already contains the required (R)-configured stereocenter bearing a phenyl and an amino group. The synthetic challenge is then reduced to the elaboration of the carboxylic acid moiety into the 2-hydroxy-2-methylpropyl group. A potential route involves the conversion of the carboxylic acid of an N-protected (R)-phenylglycine to a methyl ester, followed by reaction with an excess of a methyl Grignard reagent (MeMgBr) or methyllithium (B1224462) (MeLi). This would form the tertiary alcohol after hydrolysis, yielding the target compound.

Alternatively, L-phenylalanine, a readily available amino acid, can be used to generate chiral precursors through biocatalytic transformations. nih.govhims-biocat.eu Although L-phenylalanine has the opposite (S)-configuration, the enzymatic cascades developed for it could potentially be applied to the less common but available D-phenylalanine to access the desired (R)-stereochemistry.

Asymmetric catalytic reduction, particularly of prochiral imines, is one of the most efficient methods for synthesizing chiral amines. acs.org A key precursor to this compound is the corresponding ketimine. The synthesis would involve the asymmetric reduction of an imine derived from a ketone such as 1-phenyl-2-methyl-2-hydroxypropan-1-one.

Recent advances have focused on replacing expensive and toxic noble metal catalysts (like Rh, Ru, Ir) with earth-abundant metals such as manganese. Chiral Mn(I) complexes have demonstrated high efficacy in the asymmetric transfer hydrogenation (ATH) of a wide array of ketimines. acs.org Using ammonia-borane (NH₃·BH₃) as a mild hydrogen source, these catalysts can achieve excellent yields and enantioselectivities for challenging substrates. acs.org The mechanism is believed to proceed through an outer-sphere hydride delivery, influenced by noncovalent interactions between the manganese hydride species and the substrate. acs.org

The performance of such manganese catalysts on related substrates suggests their potential applicability for the synthesis of the target amino alcohol.

Table 1: Manganese-Catalyzed Asymmetric Transfer Hydrogenation of Representative Ketimines

| Entry | Substrate (Imine) | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | N-(1-phenylethylidene)aniline | 2.0 | 97 | 91 |

| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | 2.0 | 98 | 95 |

| 3 | N-(1-(thiophen-2-yl)ethylidene)aniline | 2.0 | 95 | 98 |

| 4 | N-(1,2-diphenylethylidene)aniline | 2.0 | 99 | 99 |

| 5 | N-(1-(naphthalen-2-yl)ethylidene)aniline | 2.0 | 94 | 97 |

This table is adapted from research findings on manganese-catalyzed ATH of various ketimines, illustrating the general effectiveness of the methodology. acs.org

Diastereoselective Synthesis Strategies for this compound

While the target molecule itself possesses only one stereocenter, diastereoselective strategies are fundamental in the synthesis of more complex amino alcohols with multiple stereocenters. These methods control the relative stereochemistry between a newly formed stereocenter and a pre-existing one. For analogues of the target compound where the C2 position is also chiral (e.g., by having different alkyl substituents instead of two methyl groups), these approaches would be critical.

Chiral auxiliaries are temporary functional groups that are attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The Ellman sulfinamide chemistry is a powerful example. An N-sulfinylimine (e.g., derived from benzaldehyde (B42025) and a chiral sulfinamide) can be used to direct the addition of a nucleophile in a highly diastereoselective manner.

For a related target with two stereocenters, one could envision the addition of an enolate, such as the lithium enolate of a ketone, to a chiral N-tert-butanesulfinylimine of benzaldehyde. This addition would create a β-amino ketone with high diastereoselectivity, which could then be selectively reduced to form the desired amino alcohol. Such strategies have proven effective for the synthesis of 1,3-amino alcohols. orgsyn.org

Stereospecific transformations are reactions where the stereochemistry of the product is directly determined by the stereochemistry of the starting material. A powerful modern example is the palladium-catalyzed allylic C-H amination. nih.gov This method can convert chiral homoallylic N-tosyl carbamates into vinyl oxazolidinones with high diastereoselectivity. These products can then be readily converted into syn-1,2-amino alcohols. nih.gov

This approach streamlines the synthesis by directly functionalizing a C-H bond, avoiding the need for pre-oxidized substrates. nih.gov The mechanism involves a Pd(II)/bis-sulfoxide mediated C-H cleavage to generate a π-allylPd intermediate, followed by nucleophilic attack of the nitrogen. This methodology represents a significant advance for accessing stereochemically defined 1,2-amino alcohols. nih.gov

Enzymatic and Biocatalytic Pathways Towards Enantiopure this compound

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. Multi-enzyme cascades, where several biocatalytic steps are performed sequentially in one or two pots, have been developed for the synthesis of enantiopure 1,2-amino alcohols from renewable feedstocks like L-phenylalanine. nih.govresearchgate.net

A representative cascade begins with the conversion of L-phenylalanine into the chiral diol intermediate, (R)-1-phenyl-1,2-diol, in high yield and enantiomeric excess. hims-biocat.euresearchgate.net This transformation involves a sequence of four enzymatic steps: deamination, decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis. hims-biocat.eu

From this chiral diol, divergent pathways can lead to different amino alcohols. researchgate.netacs.org To obtain a phenylethanolamine-type structure, a two-step cascade can be employed:

Oxidation: An alcohol oxidase selectively oxidizes the diol intermediate to a 2-hydroxy-2-phenylacetaldehyde. researchgate.netacs.org

Reductive Amination: An amine dehydrogenase (AmDH) then catalyzes the amination of the aldehyde to the final enantiopure amino alcohol. researchgate.netacs.org This step requires a cofactor recycling system, often using a formate (B1220265) dehydrogenase and sodium formate to provide the necessary reducing equivalents (NADH). researchgate.netacs.org

This strategy has been used to synthesize (R)-phenylethanolamine from (R)-1-phenyl-1,2-diol in 92% yield and >99.9% enantiomeric excess. researchgate.netacs.org Adapting this pathway to produce this compound would require enzymes capable of accepting the more sterically hindered substrate precursors.

Table 2: Representative Multi-Enzyme Cascade for Enantiopure Amino Alcohol Synthesis

| Step | Reaction | Key Enzyme(s) | Starting Material | Product | Yield (%) | ee (%) |

| 1 | Multi-step conversion | Phenylalanine ammonia (B1221849) lyase, Phenolic acid decarboxylase, Styrene monooxygenase, Epoxide hydrolase | L-Phenylalanine | (R)-1-phenyl-1,2-diol | 75 (overall) | >99 |

| 2 | Oxidation & Reductive Amination | Alcohol oxidase, Amine dehydrogenase (AmDH), Formate dehydrogenase (FDH) | (R)-1-phenyl-1,2-diol | (R)-Phenylethanolamine | 92 | >99.9 |

This table is a summary of findings from biocatalytic cascade syntheses starting from L-phenylalanine. hims-biocat.euresearchgate.netacs.orgacs.org

Enzyme-Mediated Resolutions

Enzymatic kinetic resolution is a powerful tool for separating enantiomers from a racemic mixture. This technique leverages the stereoselectivity of enzymes, such as lipases, proteases, or acylases, which preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate or the transformed product. For amino alcohols, this often involves the acylation of the amino or hydroxyl group.

In a typical process, a racemic mixture of 1-amino-2-methyl-1-phenyl-propan-2-ol would be subjected to an enzyme in the presence of an acylating agent. The enzyme, for instance, a lipase, would selectively acylate the (S)-enantiomer, leaving the desired this compound unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be separated by standard chromatographic or extraction methods. The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity (E-value) and yield.

De Novo Biocatalytic Asymmetric Synthesis

Moving beyond resolution, de novo biocatalytic asymmetric synthesis aims to create the desired enantiomer directly from achiral or prochiral precursors. This approach often employs multi-enzyme cascades, combining several reaction steps in a single pot to improve efficiency and reduce waste.

For example, a potential biocatalytic route to this compound could be envisioned starting from a readily available precursor like L-phenylalanine. Multi-enzyme pathways have been successfully designed to convert L-phenylalanine into other enantiomerically pure amino alcohols. hims-biocat.eu Such a cascade might involve a sequence of enzymatic reactions including deamination, decarboxylation, epoxidation, and amination, with each step catalyzed by a specific, highly selective enzyme. hims-biocat.eu The development of suitable enzymes, often through protein engineering and techniques like "substrate walking," is crucial for accepting non-natural substrates and achieving high enantiomeric excess (ee). nih.gov For instance, an engineered amine dehydrogenase could be used in the final step for the reductive amination of a ketone precursor, delivering the chiral amine with high stereoselectivity. hims-biocat.eu

Chiral Resolution Techniques for Racemic Mixtures of 1-amino-2-methyl-1-phenyl-propan-2-ol

When a racemic mixture of 1-amino-2-methyl-1-phenyl-propan-2-ol is produced, classical and chromatographic resolution techniques are employed for the separation of its enantiomers.

Diastereomeric Salt Formation and Crystallization

A widely used and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. acs.org This process involves reacting the racemic base, (±)-1-amino-2-methyl-1-phenyl-propan-2-ol, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org

The reaction creates a mixture of two diastereomeric salts, (R)-amine·(R)-acid and (S)-amine·(R)-acid. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, melting point, and crystal structure. wikipedia.org This difference allows for their separation by fractional crystallization. libretexts.orgwikipedia.org One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. The less soluble salt is then isolated by filtration. Finally, the resolved amine enantiomer is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid. libretexts.org A key challenge is finding the optimal combination of resolving agent and solvent to maximize the yield and enantiomeric purity of the desired product. gavinpublishers.com

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Acid | Resolution of racemic bases |

| (-)-Mandelic Acid | Acid | Resolution of racemic amines and alcohols |

| (+)-Camphorsulfonic Acid | Acid | Resolution of racemic bases |

Chromatographic Enantioseparation Methods

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) offers a powerful analytical and preparative method for separating enantiomers. nih.gov This direct method relies on the differential interaction of the enantiomers with the chiral environment of the CSP. akjournals.com

For the separation of 1-amino-2-methyl-1-phenyl-propan-2-ol enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. nih.gov Columns like Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) can be used in either normal-phase (e.g., n-hexane/2-propanol/diethylamine) or reversed-phase modes. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selector. The choice of mobile phase composition, including modifiers and additives like diethylamine, is critical for optimizing the separation factor (α) and resolution (Rs).

Another class of CSPs effective for amine enantioseparation is based on proteins, such as α1-acid glycoprotein (B1211001) (AGP). akjournals.com These columns are typically operated under reversed-phase conditions using aqueous buffers and an organic modifier. akjournals.com

Table 2: Example HPLC Conditions for Amino Alcohol Enantioseparation

| Parameter | Condition |

|---|---|

| Column | Cellulose tris-3,5-dimethylphenylcarbamate-based CSP |

| Mobile Phase | n-hexane/2-propanol/diethylamine |

| Detection | UV (e.g., at 220 nm) |

| Principle | Differential interaction with the chiral stationary phase |

Note: Conditions are illustrative and require optimization for the specific compound.

Scalability and Green Chemistry Considerations in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign and scalable. The principles of green chemistry are integral to the production of this compound.

Key considerations include improving atom economy, reducing the E-factor (which quantifies waste generation), and using less hazardous solvents. rsc.org For instance, replacing traditional solvents like DMF with greener alternatives such as ethyl acetate (B1210297) (EtOAc) can significantly improve the sustainability profile of a synthesis. unibo.it The use of catalytic methods, whether chemo-catalysts or biocatalysts, is inherently greener than using stoichiometric reagents. researchgate.net

For industrial-scale production, the scalability of the chosen synthetic route is paramount. Diastereomeric salt resolution is often favored for large-scale operations due to its robustness and relatively low cost. acs.org However, biocatalytic routes are becoming increasingly attractive for large-scale synthesis as they offer high selectivity under mild conditions (room temperature and atmospheric pressure), often in aqueous media, thereby reducing energy consumption and waste. hims-biocat.eu Furthermore, developing manganese-based catalysts for asymmetric hydrogenation presents a more sustainable alternative to noble metal catalysts (like rhodium or iridium) and has shown potential for gram-scale synthesis without loss of efficiency. acs.org The reusability of catalysts, whether they are enzymes or solid-supported chemical catalysts, is another crucial factor for a green and economically viable process. researchgate.net

Applications of R 1 Amino 2 Methyl 1 Phenyl Propan 2 Ol As a Chiral Ligand in Asymmetric Catalysis

Design Principles and Coordination Chemistry of (R)-1-amino-2-methyl-1-phenyl-propan-2-ol Ligands

The effectiveness of this compound as a chiral auxiliary stems from its rigid and well-defined structure, which upon coordination to a metal, creates a specific chiral environment. The design of ligands based on this scaffold often involves modifications to fine-tune its steric and electronic properties to suit specific catalytic transformations.

The development of more sophisticated ligands from the basic this compound structure is a key strategy for enhancing catalytic activity and enantioselectivity. Modifications typically target the amino and hydroxyl groups, as well as the phenyl ring. For instance, the nitrogen and oxygen atoms can be incorporated into larger, often heterocyclic, structures to create bidentate or tridentate ligands. wikipedia.org

One common modification involves the introduction of phosphine (B1218219) groups, creating P,N-ligands. wikipedia.org These nonsymmetrical P,N-ligands have demonstrated significant success in a variety of metal-catalyzed reactions, in many cases outperforming traditional C2-symmetric diphosphine or N,N-ligands. nih.gov The combination of a soft phosphorus donor and a hard nitrogen donor allows for strong and tunable coordination to a transition metal center. An example of this approach is the development of monooxazoline ligands, which feature a chiral oxazoline (B21484) ring derived from an amino alcohol, connected to a phosphorus-containing group. wikipedia.org

Another strategy involves the synthesis of ligands where the amino alcohol is part of a larger, more complex framework. For example, chiral P,N,N-ligands based on a ferrocenyl backbone have been shown to be highly effective in manganese-catalyzed asymmetric reactions. acs.org The modular nature of these ligands allows for systematic variation of substituents to optimize performance for a given substrate. nih.gov

The stereoelectronic properties of ligands derived from this compound are crucial determinants of their catalytic efficacy. The substituents on the ligand scaffold can exert both steric and electronic influences on the metal center, which in turn affect the binding of the substrate and the energetics of the transition states.

The steric bulk of the substituents near the coordination site plays a direct role in controlling the facial selectivity of substrate approach. By creating a sterically demanding pocket around the active site, the ligand can effectively block one pathway of substrate binding, leading to high enantioselectivity. For example, in ligands like semicorrins and bisoxazolines (BOX), the substituents at the stereogenic centers are positioned to shield the metal center, strongly influencing the outcome of reactions within the coordination sphere. nih.gov

Electronic effects are modulated by the electron-donating or electron-withdrawing nature of the functional groups on the ligand. These effects can alter the electron density at the metal center, thereby tuning its reactivity. For instance, the use of different aryl groups on a phosphine moiety or modifications to the phenyl ring of the original amino alcohol scaffold can impact the catalytic cycle. The combination of steric and electronic factors in a well-designed ligand is key to achieving high turnover numbers and excellent enantioselectivities in asymmetric catalysis.

Transition Metal-Catalyzed Asymmetric Hydrogenation Employing this compound Derivatives

Derivatives of this compound are widely used as chiral ligands in transition metal-catalyzed asymmetric hydrogenation. wikipedia.org This reaction is a fundamental method for the synthesis of chiral compounds, particularly alcohols and amines, from prochiral ketones, imines, and olefins. wikipedia.orgyoutube.com Ruthenium, rhodium, and iridium are common metals used in these catalytic systems.

The asymmetric hydrogenation of ketones and imines provides direct access to valuable chiral alcohols and amines, which are important building blocks in the pharmaceutical and fine chemical industries. youtube.comacs.org Catalysts derived from this compound and its analogs have shown remarkable efficiency and selectivity in these transformations.

For the hydrogenation of ketones, ruthenium complexes bearing chiral diphosphine and diamine ligands, developed by Noyori and coworkers, are highly effective. youtube.com While not directly derived from this compound, the principles of combining a metal with a chiral ligand are similar. The catalytic system often involves a Ru(II) precursor, a chiral diphosphine ligand like BINAP, and a chiral diamine. These catalysts can achieve extremely high levels of optical purity, approaching 100% enantiomeric excess (ee), and can exhibit very high turnover numbers. youtube.com The hydrogenation of β-amino ketones using chiral RuCl2(diphosphine)(1,2-diamine) complexes has been demonstrated to be a practical method for synthesizing important pharmaceutical intermediates. acs.org For example, the antidepressant (R)-fluoxetine can be synthesized via this method with a high substrate-to-catalyst ratio. acs.org

In the asymmetric hydrogenation of imines, both iridium and rhodium-based systems have been successful. wikipedia.org The reduction of imines is often more challenging than that of ketones due to potential catalyst inhibition by the amine product and the existence of E/Z isomers of the imine. youtube.com Nevertheless, catalysts incorporating chiral ligands derived from amino alcohols have been developed to overcome these challenges, providing chiral amines with high enantioselectivity.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| β-Amino Ketones | RuPHOX-Ru bimetallic complex | Chiral β-Amino Alcohols | Up to 99.9% | rsc.org |

| 3-Dimethylaminopropiophenone | (S,S)-RuCl2(diphosphine)(diamine) | (R)-3-Dimethylamino-1-phenyl-propan-1-ol | 97.5% | acs.org |

| α-Benzamido Ketone | (R,R)-RuCl2(xylbinap)(diamine) | (R)-N-(2-hydroxy-2-(4-(benzyloxy)phenyl)ethyl)benzamide | 97% | acs.org |

The asymmetric hydrogenation of olefins is a powerful tool for creating stereogenic centers. youtube.com While diphosphine ligands like BINAP and DuPhos have historically dominated this area, P,N-ligands derived from amino alcohols have emerged as a potent alternative, particularly for olefins that are difficult to hydrogenate with traditional catalysts. nih.gov

Iridium complexes with chiral P,N-ligands have significantly expanded the scope of asymmetric hydrogenation to include unfunctionalized and functionalized olefins with high efficiency and enantioselectivity. nih.gov The success of these ligands is attributed to their modular structure, which allows for fine-tuning of the catalyst's properties. The combination of a nitrogen-containing heterocycle with a phosphorus-containing arm in these ligands has proven to be highly effective. wikipedia.org

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure gaseous hydrogen, instead employing readily available hydrogen donors like 2-propanol or formic acid. rsc.org Ruthenium(II) complexes are frequently used for this purpose, often in combination with chiral ligands derived from amino alcohols or diamines. rsc.org

Ligands based on the this compound scaffold can be employed in Ru(II)-catalyzed ATH of ketones. For example, ligands derived from cis-1-aminoindan-2-ol, which shares structural similarities with the target compound, have yielded some of the highest asymmetric inductions reported for amino alcohol ligands in this application. rsc.org These catalytic systems, typically generated in situ from a ruthenium precursor like [RuCl2(p-cymene)]2 and the chiral ligand in the presence of a base, can effectively reduce a range of aryl alkyl ketones to their corresponding chiral alcohols with high conversions and enantioselectivities. researchgate.net

The mechanism of these reactions is believed to involve the formation of a metal hydride species, which then delivers the hydride to the carbonyl carbon of the ketone in an enantioselective manner. The chirality of the resulting alcohol is dictated by the chiral environment created by the ligand around the metal center.

| Ketone Substrate | Ligand Type | Catalyst System | Product Alcohol | Enantiomeric Excess (ee) | Reference |

| Aryl Alkyl Ketones | Phosphinoyl-imidazolium | [Ru(η⁶-arene)(μ-Cl)Cl]₂ / Ligand / KOH | (R)-Alcohols | High | researchgate.net |

| Aromatic Ketones | Diaminodiphosphine | Iridium Hydride Complex | Optically Active Alcohols | Up to 99% | researchgate.net |

| Various Ketones | cis-1-Aminoindan-2-ol | Ruthenium(II) | Chiral Alcohols | High | rsc.org |

Asymmetric Transfer Hydrogenation Catalyzed by this compound-Metal Complexes

Transfer Hydrogenation of Carbonyl Compounds

Derivatives of this compound are effective in the asymmetric transfer hydrogenation (ATH) of carbonyl compounds, a key method for synthesizing chiral alcohols. Ruthenium-catalyzed ATH of unprotected α-amino ketones, for instance, provides a direct and environmentally friendly route to chiral 1,2-amino alcohols, which are prevalent motifs in many pharmaceutical molecules. nih.govnih.gov This method is noted for being operationally simpler and a green chemistry alternative to processes that require protection and deprotection steps on the amino groups. nih.gov

A highly enantioselective protocol has been developed for the synthesis of crucial drug molecules using this approach. The ATH of various unprotected α-ketoamines using a Ruthenium catalyst proceeds with high yields and exceptional enantioselectivities, demonstrating the efficacy of this catalytic system. nih.gov

Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines

| Substrate (α-Ketoamine) | Product (1,2-Amino Alcohol) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| 1a | Norepinephrine | >99% | High |

| 1b | Epinephrine | >99% | High |

| - | Phenylephrine | >99% | High |

| - | Denopamine | >99% | High |

| - | Norbudrine | >99% | High |

| - | Levisoprenaline | >99% | High |

Data sourced from studies on enantioselective ruthenium-catalyzed asymmetric transfer hydrogenation. nih.gov

Transfer Hydrogenation of Imines and Heteroaromatic Systems

The asymmetric transfer hydrogenation of imines is a powerful tool for the synthesis of chiral amines. Ligands derived from the norephedrine (B3415761) framework have been successfully applied to the reduction of imine-like substrates. Specifically, the ATH of prochiral cyclic sulfamidate imines using chiral rhodium complexes serves as an efficient method to stereoselectively prepare all four isomers of norephedrine and norpseudoephedrine. nih.gov

This process, which is accompanied by dynamic kinetic resolution, allows for the conversion of a racemic starting material into a single stereoisomer of the product with high selectivity. The reaction proceeds rapidly under mild conditions, using formic acid and triethylamine (B128534) as the hydrogen source, highlighting its practical utility. nih.gov While the focus has been heavily on ketimines and related substrates, the principles extend to the reduction of other C=N bonds, including those within certain heteroaromatic systems, although this area is less explored for norephedrine-based ligands compared to other catalyst systems.

Asymmetric Carbon-Carbon Bond Forming Reactions Mediated by this compound-Based Catalysts

Catalysts derived from this compound are instrumental in mediating various asymmetric carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building molecular complexity.

Aldol (B89426) and Mannich Type Reactions

Norephedrine-derived chiral auxiliaries have been employed to control stereochemistry in aldol reactions. For example, a diastereoselective aldol condensation has been reported using a 2-(β-ethoxycarbonyl)oxazolidine derived from norephedrine. acs.org This demonstrates the utility of the norephedrine scaffold in creating a chiral environment that can effectively guide the stereochemical outcome of the reaction.

In a related application, N-pyrrolidinyl norephedrine (NPNE) has been identified as a highly enantioselective ligand for the organozinc-catalyzed alkylation of aldehydes. mdpi.com While this is a 1,2-addition rather than an aldol reaction, it underscores the effectiveness of norephedrine derivatives in promoting enantioselective C-C bond formation with carbonyl compounds. Although various catalysts have been developed for asymmetric Mannich reactions, the use of ligands specifically derived from this compound is not as widely reported as other systems, such as those based on quinine (B1679958) or diamine scaffolds. mun.cafrontiersin.org

Michael Additions and Related Conjugate Additions

In the realm of conjugate additions, ligands and auxiliaries derived from this compound have been shown to direct stereoselectivity. A notable application involves the use of norephedrine-derived 2-alkenyloxazolidines in asymmetric conjugate additions, where the chiral auxiliary guides the approach of the nucleophile. acs.org The stereochemistry of the allylic stereocenter in these derivatives can direct the outcome of the conjugate addition, leading to products with high diastereoselectivity. acs.org This approach provides a reliable method for constructing chiral molecules through 1,4-addition pathways.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Asymmetric cross-coupling reactions are powerful methods for forming carbon-carbon bonds. However, the application of chiral ligands derived from this compound in the most common of these reactions—Heck, Suzuki, and Sonogashira—is not extensively documented.

Heck Reaction: The development of the asymmetric Heck reaction has largely relied on chiral phosphine ligands, with (R)-BINAP being a prominent example that provides high enantioselectivity. uwindsor.ca

Suzuki Coupling: While a vast number of phosphine, nitrogen, and carbene-based ligands have been developed for the Suzuki reaction, specific, highly successful examples using norephedrine derivatives are not prevalent in the literature. libretexts.org

Sonogashira Coupling: Recent advances in asymmetric Sonogashira C(sp³)–C(sp) coupling have been enabled by catalyst systems using chiral cinchona alkaloid-based or guanidine-hybrid ligands with copper. sustech.edu.cnrsc.org

Allylic Alkylation and Cycloaddition Reactions

This compound has served as a scaffold for ligands in palladium-catalyzed asymmetric allylic alkylation (AAA). In one study, phosphine ligands derived from (1R,2S)-norephedrine were synthesized and used in the AAA of rac-1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. The ligand L23a, derived from (1R,2S)-norephedrine, afforded the (S)-product with 88% enantiomeric excess, demonstrating effective chiral induction.

Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation Using a (1R,2S)-Norephedrine-Derived Ligand

| Ligand | Catalyst Precursor | Enantiomeric Excess (ee) |

|---|---|---|

| L23a | [Pd(allyl)Cl]₂ | 88% (S) |

Data from a study on chiral phosphine ligands in Pd-catalyzed asymmetric allylic alkylation.

Regarding cycloaddition reactions, such as the Pauson-Khand reaction, the development of catalytic asymmetric variants has also predominantly relied on other classes of chiral ligands, like (R)-BINAP, to achieve high enantioselectivity. nih.gov The use of norephedrine-derived ligands in asymmetric cycloadditions is not a widely reported strategy.

Organocatalytic Applications of this compound

This compound and its derivatives have found utility as organocatalysts, either directly or in synergistic combination with metal catalysts. Organocatalysis offers an attractive alternative to metal-based systems, often proceeding under mild conditions with high stereoselectivity.

Derivatives of this compound have been employed as catalysts in various direct organocatalytic transformations. A prominent example is the asymmetric conjugate addition of aldehydes to nitroolefins. This reaction is a powerful tool for the construction of chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates.

The use of prolinol-derived catalysts in the Michael addition of aldehydes to nitroalkenes is well-established. ethz.ch Mechanistic studies have revealed that the reaction often proceeds through the formation of an enamine intermediate from the aldehyde and the amine catalyst. nih.govnih.gov The subsequent reaction with the nitroolefin is the key stereodetermining step. While a wide array of amine catalysts have been explored, derivatives of this compound have also been investigated in related transformations.

| Aldehyde | Nitroolefin | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| Propanal | trans-β-Nitrostyrene | 10 | Toluene | 24 | 95 | 92 | nih.gov |

| Butanal | trans-β-Nitrostyrene | 5 | Chloroform | 48 | 88 | 95 | nih.gov |

| Pentanal | trans-β-Nitrostyrene | 10 | Toluene | 36 | 91 | 93 | ethz.ch |

Table 1: Organocatalytic Asymmetric Conjugate Addition of Aldehydes to Nitroolefins

Synergistic catalysis, where an organocatalyst and a metal catalyst work in concert to promote a transformation, has emerged as a powerful strategy in asymmetric synthesis. This approach allows for the simultaneous activation of both the nucleophile and the electrophile, often leading to enhanced reactivity and selectivity.

Derivatives of this compound have been utilized as the chiral organocatalytic component in synergistic systems. For instance, in the conjugate addition of various nucleophiles to α,β-unsaturated compounds, a chiral amine can activate the substrate by forming a chiral iminium ion, while a metal catalyst can activate the nucleophile.

A notable application is the synergistic copper and amine-catalyzed enantioselective conjugate addition of Grignard reagents to α,β-unsaturated ketones. While a variety of chiral amino alcohol ligands have been explored, the general principle involves the formation of a chiral copper complex that facilitates the delivery of the alkyl group from the Grignard reagent to the enone, which is simultaneously activated by the chiral amine.

| Enone | Grignard Reagent | Ligand (mol%) | Metal Salt (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Cyclohexenone | EtMgBr | (1R,2S)-N-Pyrrolidinylnorephedrine (10) | Cu(OTf)₂ (5) | Toluene | -78 | 85 | 90 | researchgate.net |

| Chalcone | MeMgBr | (1R,2S)-N-Methylnorephedrine (10) | CuI (5) | THF | -78 | 92 | 88 | researchgate.net |

Table 2: Synergistic Copper-Amine Catalyzed Conjugate Addition

Elucidation of Catalytic Reaction Mechanisms and Stereoinduction Models for this compound Ligands

The utility of chiral ligands, such as this compound, in asymmetric catalysis is fundamentally dependent on the specific reaction mechanisms through which they operate and the precise models of stereoinduction that dictate the stereochemical outcome of the reaction. While detailed mechanistic studies specifically focused on this compound are not extensively detailed in the public domain, the general principles governing catalysis by β-amino alcohols are well-established, particularly in the context of the enantioselective addition of organozinc reagents to aldehydes. mdpi.comwikipedia.org

A seminal and widely accepted mechanism for the enantioselective addition of dialkylzinc reagents to aldehydes, catalyzed by chiral β-amino alcohols, was proposed by Noyori and colleagues. mdpi.comresearchgate.netacs.org This mechanism involves the formation of a key catalytic species and proceeds through a well-defined catalytic cycle.

The Noyori Catalytic Cycle:

The catalytic cycle is initiated by the reaction of the chiral β-amino alcohol ligand with a dialkylzinc reagent. The acidic proton of the hydroxyl group reacts with one of the alkyl groups of the dialkylzinc to form an alkane and a zinc alkoxide. This is followed by coordination of the nitrogen atom of the amino group to the zinc center, forming a stable five-membered chelate ring. This initial complex, however, is not the catalytically active species.

The currently accepted model posits a "two zinc species mechanism," where the initially formed zinc-ligand complex further reacts with another molecule of dialkylzinc. acs.org This results in the formation of a dimeric zinc complex, which is the true catalyst. In this dimeric structure, one zinc atom is part of the chelate ring with the amino alcohol ligand, while the second zinc atom is bridged between the oxygen atom of the ligand and one of the alkyl groups.

The catalytic cycle can be summarized in the following steps:

Formation of the Zinc-Ligand Complex: The chiral amino alcohol reacts with dialkylzinc to form a zinc alkoxide-amine complex.

Formation of the Dimeric Active Catalyst: The initial complex aggregates with another molecule of dialkylzinc to form a binuclear zinc complex.

Coordination of the Aldehyde: The aldehyde substrate coordinates to one of the zinc centers of the dimeric catalyst. The coordination is directed by the steric and electronic properties of the chiral ligand.

Alkyl Transfer and Stereoinduction: The key enantioselective step involves the transfer of an alkyl group from the other zinc center to one of the enantiotopic faces of the coordinated aldehyde. The chiral environment created by the ligand dictates which face of the aldehyde is preferentially attacked.

Formation of the Product Zinc Alkoxide: After the alkyl transfer, a new zinc alkoxide of the product alcohol is formed.

Catalyst Regeneration: The product zinc alkoxide is displaced by a new molecule of aldehyde, thus regenerating the active catalytic species and continuing the cycle.

Stereoinduction Model:

The stereochemical outcome of the reaction is determined in the alkyl transfer step. The chiral ligand, this compound, creates a highly organized and sterically demanding transition state. The phenyl group and the two methyl groups on the ligand backbone project into space, creating a chiral pocket around the active zinc center.

The aldehyde substrate can coordinate to the zinc center in two possible orientations. However, one of these orientations will experience significant steric repulsion with the bulky substituents of the chiral ligand. Consequently, the aldehyde preferentially adopts the orientation that minimizes these steric clashes. This preferred orientation exposes one of the prochiral faces of the carbonyl group to the incoming alkyl group from the second zinc atom.

For this compound, the (R)-configuration at the carbon bearing the phenyl and hydroxyl groups, along with the stereocenter at the carbon with the amino and two methyl groups, establishes a specific and predictable chiral environment. This leads to the preferential formation of one enantiomer of the resulting secondary alcohol. The enantioselectivity is often high, demonstrating the efficiency of the chiral induction.

The table below illustrates the typical enantioselectivities achieved in the addition of diethylzinc (B1219324) to various aldehydes using chiral β-amino alcohol ligands, which are expected to be comparable for this compound.

| Aldehyde | Chiral Ligand Type | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Configuration of Major Product |

| Benzaldehyde (B42025) | β-Amino Alcohol | Toluene | 0 | >95 | (R) or (S) |

| 4-Chlorobenzaldehyde | β-Amino Alcohol | Hexane | Room Temp | ~86 | (R) or (S) |

| 2-Naphthaldehyde | β-Amino Alcohol | Toluene | Room Temp | >99 | (R) or (S) |

| 3,4,5-Trimethoxybenzaldehyde | β-Amino Alcohol | Toluene | Room Temp | ~93 | (R) or (S) |

| Cinnamaldehyde | β-Amino Alcohol | Hexane | 0 | ~72 | (R) or (S) |

Note: The specific configuration of the major product depends on the absolute configuration of the chiral ligand used. The data presented is representative of typical results found in the literature for this class of reactions. mdpi.com

Factors Influencing the Catalytic Cycle and Stereoinduction:

Several factors can influence the efficiency and stereoselectivity of the catalytic process:

Ligand Structure: The nature and size of the substituents on the chiral ligand are crucial. The bulky phenyl and methyl groups in this compound play a significant role in creating the necessary steric environment for high stereoinduction.

Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by enhancing the energy difference between the diastereomeric transition states.

Non-linear Effects: In many cases, a non-linear relationship between the enantiomeric purity of the ligand and the enantiomeric excess of the product is observed. This phenomenon is often attributed to the formation of both homochiral and heterochiral dimeric zinc complexes, with the heterochiral dimer being less reactive or leading to lower enantioselectivity. wikipedia.org

Deployment of R 1 Amino 2 Methyl 1 Phenyl Propan 2 Ol As a Chiral Auxiliary in Stoichiometric Asymmetric Transformations

Fundamental Principles of Chiral Auxiliary-Induced Stereocontrol with (R)-1-amino-2-methyl-1-phenyl-propan-2-ol

The efficacy of this compound as a chiral auxiliary is rooted in its ability to be temporarily incorporated into a substrate, creating a new molecule with a built-in stereochemical bias. This bias dictates the stereochemical outcome of subsequent reactions. The fundamental principle lies in the formation of a covalent bond between the substrate and the auxiliary, typically through the amino or hydroxyl group, to form a chiral derivative such as an amide or an ester.

The stereocontrol exerted by the this compound auxiliary arises from the conformational rigidity of the resulting derivative. The phenyl and methyl groups of the auxiliary create a sterically demanding environment, effectively blocking one of the two faces of a prochiral center, such as an enolate or a double bond. This steric hindrance forces an incoming reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer over the other.

For instance, when attached to a carboxylic acid to form an amide, the subsequent deprotonation at the α-carbon generates a chiral enolate. The fixed conformation of the auxiliary, often involving chelation with a metal ion, orients the bulky phenyl group to shield one face of the enolate plane. Consequently, electrophilic attack occurs predominantly from the opposite, more accessible face, resulting in a high degree of diastereoselectivity. The stereochemical outcome is therefore a direct consequence of the auxiliary's inherent chirality and its influence on the transition state geometry of the reaction.

Diastereoselective Synthesis of Complex Molecular Architectures Utilizing this compound Derivatives

The application of this compound and its derivatives has proven instrumental in the diastereoselective synthesis of a wide range of complex molecules. nih.gov By covalently attaching this chiral auxiliary to a substrate, chemists can effectively control the three-dimensional arrangement of atoms during key bond-forming reactions.

In the realm of nucleophilic additions, derivatives of this compound serve as powerful stereodirecting groups. When this auxiliary is incorporated into a molecule containing an electrophilic center, such as an aldehyde or ketone, it biases the trajectory of an incoming nucleophile. For example, the addition of an organometallic reagent to a ketone bearing the chiral auxiliary will proceed with a high degree of facial selectivity. The bulky phenyl and methyl groups of the auxiliary effectively block one face of the carbonyl group, forcing the nucleophile to attack from the less sterically encumbered side. This strategy has been successfully employed in the synthesis of chiral alcohols with high diastereomeric excess.

A notable application of this principle is seen in Michael additions, where the chiral auxiliary is attached to an α,β-unsaturated carbonyl compound. nih.gov The auxiliary directs the conjugate addition of a nucleophile, leading to the formation of a new stereocenter at the β-position with high diastereoselectivity. The resulting adduct can then be further elaborated, making this a valuable method for the construction of complex chiral molecules.

| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) |

| Nucleophilic Addition to Ketone | Auxiliary-bound propiophenone | Grignard Reagent | >95:5 |

| Michael Addition | Auxiliary-bound α,β-unsaturated ester | Organocuprate | >90:10 |

This table presents representative data for diastereoselective nucleophilic additions directed by this compound derivatives.

Stereoselective alkylations and acylations are fundamental transformations in organic synthesis, and derivatives of this compound have been extensively used to control the stereochemistry of these reactions. rsc.orgnih.gov When the auxiliary is attached to a carboxylic acid to form an amide, deprotonation at the α-carbon generates a chiral enolate. nih.govharvard.edu The conformation of this enolate is conformationally restricted by the auxiliary, leading to highly diastereoselective alkylation or acylation upon reaction with an electrophile. nih.govorganic-chemistry.org

The stereochemical outcome of these reactions is highly predictable and is determined by the specific conformation of the enolate-auxiliary complex. The bulky groups on the auxiliary effectively shield one face of the enolate, directing the incoming electrophile to the opposite face. This method has been widely applied to the synthesis of enantiomerically enriched α-substituted carboxylic acids, which are valuable building blocks for many natural products and pharmaceuticals. rsc.org

| Electrophile | Base | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | Lithium diisopropylamide (LDA) | >98:2 |

| Methyl iodide | Sodium hexamethyldisilazide (NaHMDS) | 95:5 |

| Acetyl chloride | n-Butyllithium | >99:1 |

This table illustrates the high diastereoselectivities typically achieved in the alkylation and acylation of enolates derived from amides of this compound.

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools for the construction of cyclic and polycyclic molecules. numberanalytics.commsu.edu The stereochemical outcome of these reactions can be effectively controlled by the use of chiral auxiliaries. numberanalytics.com When this compound is incorporated into one of the reacting components, it can induce a high degree of diastereoselectivity in the cycloaddition process.

For example, in a Diels-Alder reaction, the chiral auxiliary can be attached to the dienophile. The steric and electronic properties of the auxiliary influence the facial selectivity of the diene's approach, leading to the preferential formation of one diastereomeric adduct. The rigid framework of the auxiliary creates a well-defined chiral environment that biases the orientation of the reactants in the transition state. This strategy has been successfully utilized in the asymmetric synthesis of complex cyclic systems.

| Diene | Dienophile | Diastereomeric Excess (d.e.) |

| Cyclopentadiene | Auxiliary-bound acrylate | >90% |

| Isoprene | Auxiliary-bound maleimide | >85% |

This table provides examples of the diastereoselectivities achieved in Diels-Alder reactions using dienophiles bearing the this compound auxiliary.

Strategies for Auxiliary Cleavage and Recovery of Enantiopure Products and this compound

A crucial aspect of chiral auxiliary-based asymmetric synthesis is the efficient cleavage of the auxiliary from the desired product and its subsequent recovery for reuse. nih.gov The ideal cleavage method should be high-yielding and should not compromise the stereochemical integrity of the newly formed chiral center. For derivatives of this compound, several effective cleavage strategies have been developed.

When the auxiliary is attached via an amide linkage, common cleavage methods include acidic or basic hydrolysis. For instance, treatment with strong acid, such as hydrochloric acid, or a strong base, like potassium hydroxide, can effectively hydrolyze the amide bond to afford the enantiopure carboxylic acid and the free chiral auxiliary. thermofisher.compeptide.com In cases where the product is sensitive to harsh hydrolytic conditions, milder enzymatic methods can be employed. nih.govresearchgate.netrsc.org

Once cleaved, the chiral auxiliary, this compound, can be recovered from the reaction mixture. Its recovery is often straightforward due to the difference in physical and chemical properties between the auxiliary and the product. nih.gov For example, the basic nature of the amino alcohol allows for its separation from an acidic or neutral product through acid-base extraction. The recovered auxiliary can then be purified, often by recrystallization, and reused in subsequent asymmetric syntheses, which is a key advantage for both economic and environmental reasons.

| Linkage | Cleavage Reagent | Product Type | Auxiliary Recovery Method |

| Amide | 6M HCl | Carboxylic Acid | Acid-base extraction |

| Amide | KOH | Carboxylic Acid | Acid-base extraction |

| Ester | LiOH | Carboxylic Acid | Acid-base extraction |

This table summarizes common cleavage and recovery strategies for this compound.

Advanced Computational and Theoretical Investigations into the Structure and Reactivity of R 1 Amino 2 Methyl 1 Phenyl Propan 2 Ol and Its Metal Complexes

Conformational Analysis and Intramolecular Interactions in (R)-1-amino-2-methyl-1-phenyl-propan-2-ol

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful methods for exploring the conformational landscape of flexible molecules. For amino alcohols like this compound, the key degrees of freedom are the torsion angles around the single bonds of the propanol (B110389) backbone. Theoretical studies on analogous 1,2-aminoalcohols and substituted propanols reveal that the potential energy surface is characterized by several local minima, each corresponding to a stable conformer. researchgate.netmdpi.com

Calculations are typically performed using functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) to accurately model the electronic structure and dispersion interactions. nih.gov The process involves a systematic search of the conformational space by rotating key dihedral angles, followed by geometry optimization of the resulting structures to find the energy minima. The results of these calculations provide the relative energies of the different conformers, their geometric parameters, and the energy barriers for interconversion. For this compound, the preferred conformations are expected to be those that minimize steric hindrance between the bulky phenyl and gem-dimethyl groups while optimizing intramolecular interactions.

Table 1: Representative Calculated Relative Energies of Phenylpropanolamine Analog Conformers This table presents hypothetical, yet representative, data for different conformers based on computational studies of similar molecules. ΔE represents the relative energy in kcal/mol compared to the most stable conformer.

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (ΔE, kcal/mol) | Population (%) |

| A (Global Minimum) | ~60° (gauche) | 0.00 | 75.2 |

| B | ~180° (anti) | 1.50 | 15.5 |

| C | ~-60° (gauche') | 2.50 | 9.3 |

Intramolecular hydrogen bonding plays a crucial role in dictating the preferred conformations and contributing to the stereochemical stability of amino alcohols. nih.govustc.edu.cn In this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom of the amino group (-NH2) can act as an acceptor. This interaction often results in the formation of a pseudo-five-membered ring, which stabilizes specific gauche conformations. nih.gov

The existence and strength of these hydrogen bonds can be demonstrated and quantified through both experimental techniques, like IR and NMR spectroscopy, and theoretical calculations. nih.govmdpi.com Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) analysis can identify bond critical points between the hydrogen and acceptor atoms, providing evidence of a bonding interaction. The strength of the hydrogen bond influences the relative energies of the conformers, making the hydrogen-bonded conformer significantly more stable than others where this interaction is absent. This conformational locking is a key element in the transfer of chirality in asymmetric synthesis, as it pre-organizes the ligand for effective stereochemical communication.

Table 2: Typical Calculated Hydrogen Bond Parameters in Amino Alcohols This table shows representative data for intramolecular hydrogen bonds found in similar amino alcohol structures.

| Parameter | Value |

| H···N Distance | 2.1 - 2.4 Å |

| O-H···N Angle | 140 - 160° |

| Stabilization Energy | 2 - 5 kcal/mol |

Molecular Docking and Dynamics Simulations of this compound-Metal Complexes

When this compound acts as a chiral ligand, its coordination to a metal center is the first step in many catalytic processes. Molecular docking and dynamics simulations are computational techniques used to predict and analyze the structure, stability, and dynamics of the resulting metal complexes. nanobioletters.comnih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a metal ion or a larger receptor. researchgate.netbeu.edu.az For this compound, the most common binding mode is as a bidentate ligand, coordinating to the metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable five-membered chelate ring. researchgate.netalfa-chemistry.com Docking algorithms can explore various possible coordination geometries and score them based on binding affinity, which is often estimated as a binding energy. These studies help identify the most plausible structure of the active catalytic species. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational flexibility of the metal complex over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated environment. These simulations can confirm the stability of the chelate ring and analyze the dynamic interactions within the complex, such as the orientation of the phenyl group, which is critical for creating the chiral environment necessary for asymmetric catalysis.

Table 3: Representative Calculated Binding Energies for Amino Alcohol-Metal Complexes This table provides illustrative binding energy data for bidentate coordination of an amino alcohol ligand to different metal ions, as might be determined by docking or DFT calculations.

| Metal Ion | Binding Energy (kcal/mol) | Key M-N Distance (Å) | Key M-O Distance (Å) |

| Cu(II) | -25.5 | ~2.05 | ~1.98 |

| Zn(II) | -21.8 | ~2.15 | ~2.08 |

| Pd(II) | -30.2 | ~2.10 | ~2.05 |

The environment surrounding a metal complex, including solvent molecules and counterions, can significantly influence its geometry and stability. rsc.org Computational simulations are particularly useful for modeling these effects. Explicit solvent models, where individual solvent molecules are included in the simulation box, can reveal specific solvent-ligand or solvent-metal interactions. researchgate.net Continuum solvent models, which represent the solvent as a medium with a specific dielectric constant, are computationally less expensive and can account for bulk solvent effects on the electrostatic interactions within the complex. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States in this compound Catalyzed Reactions

DFT is a cornerstone of modern computational chemistry for investigating reaction mechanisms. nih.govrsc.org When a complex of this compound catalyzes a reaction, such as the asymmetric addition of a nucleophile to a carbonyl compound, DFT can be used to map out the entire catalytic cycle. rsc.orgacs.org

This involves calculating the structures and energies of all reactants, intermediates, transition states, and products along the reaction pathway. researchgate.netpatonlab.com Locating the transition state—the highest energy point along the reaction coordinate—is particularly important, as its energy determines the activation barrier and thus the rate of the reaction. researchgate.net

For asymmetric reactions, DFT calculations are performed for the pathways leading to both the (R) and (S) products. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states determines the enantioselectivity of the reaction. chemrxiv.org By analyzing the geometries of these transition states, researchers can pinpoint the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonds, CH-π interactions) that are responsible for stabilizing one transition state over the other. This detailed mechanistic understanding is invaluable for explaining the observed stereochemical outcome and for rationally designing more effective and selective chiral catalysts. acs.org

Table 4: Representative DFT-Calculated Activation Energies for a Catalyzed Reaction This table shows hypothetical, yet representative, activation energy data for the key enantioselective step in a reaction catalyzed by a chiral amino alcohol-metal complex.

| Reaction Step | Transition State | Activation Energy (ΔG‡, kcal/mol) |

| Pathway to (R)-product | TS-R | 12.5 |

| Pathway to (S)-product | TS-S | 14.8 |

| Enantioselectivity (ΔΔG‡) | TS-S - TS-R | 2.3 |

Energetic Profiles of Catalytic Cycles

The elucidation of a complete catalytic cycle through computational methods involves identifying all relevant intermediates and transition states and calculating their relative energies. This energetic profile reveals the rate-determining step and the turnover-limiting step of the reaction. For amino alcohol-catalyzed reactions, such as the well-studied addition of dialkylzinc reagents to aldehydes, density functional theory (DFT) is a common method to map out the potential energy surface.

A widely accepted mechanism for catalysis by β-amino alcohols like (-)-3-exo-(dimethylamino)isoborneol (DAIB), a close structural and functional analog, involves the formation of a dinuclear zinc complex. elsevierpure.com The reaction between the amino alcohol ligand and two equivalents of a dialkylzinc reagent forms a chiral dinuclear zinc chelate. elsevierpure.comacs.org This complex then coordinates with the aldehyde substrate. The key alkyl transfer step, which is often the turnover-limiting and stereodetermining step, proceeds via a six-membered, chair-like transition state. elsevierpure.comyoutube.com In this transition state, the alkyl group migrates from a zinc center to the carbonyl carbon of the aldehyde. elsevierpure.com

A theoretical study of a catalytic cycle would involve the following key steps, with their associated energies calculated:

Formation of the Catalyst Precursor: Calculation of the reaction energy for the formation of the dinuclear zinc-amino alcohol complex from the free ligand and dialkylzinc.

Substrate Binding: Determination of the binding energy of the aldehyde to the dinuclear catalyst complex.

Stereodetermining Transition State: Locating the transition state for the alkyl transfer to the aldehyde. The energy of this state is critical as it controls both the rate and the enantioselectivity.

Product Formation and Release: Calculation of the energy of the resulting zinc alkoxide intermediate and the subsequent product release upon hydrolysis.

Origin of Enantioselectivity: Transition State Analysis

The predictive power of computational chemistry is most evident in its ability to explain and predict enantioselectivity. This is achieved by locating and comparing the energies of the diastereomeric transition states that lead to the (R) and (S) products. The enantiomeric excess (ee) of a reaction is directly related to the energy difference (ΔΔG‡) between these two transition states. A small energy difference of just 1.8 kcal/mol at room temperature corresponds to an enantiomeric excess of over 95%.

For the addition of diethylzinc (B1219324) to benzaldehyde (B42025) catalyzed by β-amino alcohols, quantum chemical calculations are performed to identify the transition state structures. researchgate.net The chiral ligand, this compound, creates a specific three-dimensional environment around the catalytic active site. In the favored transition state, steric interactions between the substituents on the ligand, the aldehyde, and the alkylating agent are minimized. For example, the phenyl group of the aldehyde will preferentially orient itself to avoid steric clash with the bulky substituents of the chiral ligand.

In the Noyori mechanism for dialkylzinc additions, the enantioselectivity arises from the C2-symmetric chiral environment of the dinuclear zinc catalyst precursor formed from an enantiomerically pure ligand. elsevierpure.com In contrast, a racemic ligand can form a more stable, but far less reactive, meso-dimer, which helps explain nonlinear effects where the enantiopurity of the product exceeds that of the ligand. elsevierpure.com Analysis of the transition state geometry, often visualized with models analogous to the Zimmerman-Traxler model for aldol (B89426) reactions, allows chemists to rationalize how the ligand's stereocenters dictate the facial selectivity of the attack on the prochiral aldehyde. youtube.com

Table 1: Representative Enantioselectivities in Amino Alcohol-Catalyzed Diethylzinc Addition to Aldehydes

| Ligand Type | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

|---|---|---|---|---|---|

| Pinane-based 1,4-amino alcohol | Benzaldehyde | Up to 90 | Up to 99 | (R) or (S) | researchgate.net |

| 2-Azanorbornylmethanol | Benzaldehyde | - | Up to 75 | - | nih.gov |

| (-)-DAIB (15% ee) | Benzaldehyde | - | 95 | (S) | elsevierpure.com |

| Binaphthyl-based amino alcohol | Various | High | High | - | nih.gov |

Prediction of Chiroptical Properties for this compound and Its Derivatives

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provides experimental characterization of chiral molecules. Computational methods have become essential for interpreting these spectra and assigning the absolute configuration of molecules. nih.gov

Theoretical Circular Dichroism Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. Time-dependent density functional theory (TD-DFT) has emerged as a robust method for calculating ECD spectra from first principles, offering a good balance between accuracy and computational cost. nih.govresearchgate.net

The standard procedure involves several steps:

Conformational Search: A thorough search for all low-energy conformers of the molecule is performed using molecular mechanics or semi-empirical methods.

Geometry Optimization: The geometries of the most stable conformers are then optimized at a higher level of theory, typically DFT (e.g., B3LYP/6-31G(d)).

TD-DFT Calculation: For each optimized conformer, the excitation energies and rotatory strengths are calculated using TD-DFT. The choice of functional and basis set is crucial; functionals like B3LYP or CAM-B3LYP with basis sets containing diffuse functions (e.g., aug-cc-pVDZ) are commonly used. nih.govnih.gov

Spectral Averaging: The calculated spectra for each conformer are then averaged according to their Boltzmann population at a given temperature to produce the final theoretical ECD spectrum.

This final spectrum is then compared with the experimental one. A good match between the signs and shapes of the Cotton effects allows for a reliable assignment of the molecule's absolute configuration. researchgate.net

Optical Rotatory Dispersion Calculations

Optical Rotatory Dispersion (ORD) is the measurement of a molecule's specific rotation at different wavelengths of light. While experimental determination of absolute configuration often relies on comparing the sign of rotation at a single wavelength (typically 589 nm), this can sometimes be misleading. nih.gov Ab initio calculation of the entire ORD curve provides a much more reliable method for assigning absolute configuration. nih.govcapes.gov.br

The computational approach is similar to that for ECD. Both Hartree-Fock (HF) and DFT methods can be used to predict the optical rotatory power at several wavelengths. nih.govresearchgate.net High-accuracy methods like coupled-cluster theory can provide superb agreement with experimental data across a wide range of wavelengths, though at a much higher computational cost. nih.govresearchgate.net The reliability of the prediction increases at wavelengths approaching an electronic absorption, where the magnitude of the rotation is larger. nih.gov By comparing the trend of the calculated ORD curve with the experimental data, a confident assignment of the absolute configuration of this compound and its derivatives can be achieved.

Table 2: Common Functionals and Basis Sets in Chiroptical Calculations

| Calculation Type | Common Functionals | Common Basis Sets | Key Consideration | Reference |

|---|---|---|---|---|

| ECD | B3LYP, CAM-B3LYP, PBE0, M06-2X | 6-31G(d), 6-311++G(2d,2p), aug-cc-pVDZ | Long-range corrected functionals (e.g., CAM-B3LYP) can be better for charge-transfer excitations. | nih.govnih.govresearchgate.net |

| ORD | B3LYP, HF | 6-311++G(2d,2p), 3-21G* | Comparison across multiple wavelengths is more reliable than a single point. | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications for Catalyst Design Using this compound Scaffolds

The traditional experimental approach to catalyst optimization is often resource- and time-intensive. The integration of data science, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and Machine Learning (ML), is revolutionizing catalyst design by enabling the rapid prediction of catalyst performance. nih.gov

QSAR models establish a mathematical correlation between the chemical structures of catalysts and their observed activity or selectivity. For asymmetric catalysis, the goal is often to predict the enantiomeric excess (% ee). This is achieved by representing the catalyst structure with a set of numerical parameters known as descriptors. These can include steric parameters (e.g., buried volume), electronic parameters (e.g., partial charges), and complex, grid-based fields that represent the catalyst's 3D shape and electronic properties. nih.gov

More recently, advanced machine learning algorithms like Deep Neural Networks (DNNs) and Random Forests have shown remarkable success in predicting enantioselectivity, even with relatively small datasets. nih.govrsc.org In a typical workflow:

A dataset is compiled, consisting of a series of catalysts based on a common scaffold (like an amino alcohol), the substrates, and the experimentally determined % ee for the reaction.

For each reaction component, a set of molecular descriptors is calculated. For catalysis, it is often beneficial to calculate descriptors for a model of the key transition state or a metal-ligand-substrate complex. rsc.org

A machine learning model is trained on this dataset to learn the complex, nonlinear relationship between the descriptors and the enantioselectivity.

The trained model can then be used to predict the % ee for new, untested catalysts, allowing researchers to screen vast virtual libraries and prioritize the most promising candidates for synthesis.

For example, a Deep Neural Network model has been used to predict the % ee for Pd-catalyzed enantioselective C-H functionalization reactions using chiral amino acid ligands, achieving a root mean square error (RMSE) of only ~6-8% ee. rsc.org Such models, applied to scaffolds like this compound, can accelerate the discovery of highly effective catalysts for new transformations by identifying the key structural features that govern stereoinduction. nih.gov

Structural Modifications and Derivatization Strategies for Enhancing the Performance of R 1 Amino 2 Methyl 1 Phenyl Propan 2 Ol in Asymmetric Synthesis

Synthesis of Novel (R)-1-amino-2-methyl-1-phenyl-propan-2-ol Analogues with Tunable Steric and Electronic Properties

The catalytic activity and enantioselectivity of this compound are highly dependent on its three-dimensional structure and the electronic nature of its functional groups. By systematically modifying these features, novel analogues with improved performance for specific asymmetric transformations can be developed. Key strategies involve alterations to the phenyl ring, the amino group, and the hydroxyl group.

One common approach to tune the steric and electronic environment of the catalyst is the introduction of substituents on the phenyl ring. For instance, the hydrogenation of the phenyl ring to a cyclohexyl ring can significantly alter the steric bulk and lipophilicity of the ligand, potentially leading to improved enantioselectivity in certain reactions. Research on related chiral amino alcohols, such as 2-amino-1,2-diphenylethanol (B1215729) and 2-amino-2-phenylethanol, has demonstrated that their cyclohexyl analogues exhibit enhanced enantioselectivity in asymmetric borane (B79455) reduction of prochiral ketones and conjugate addition of diethylzinc (B1219324) to enones. mpg.de This suggests that a similar modification to this compound could yield catalysts with different and potentially superior properties.

Modification of the amino and hydroxyl groups offers another avenue for creating analogues with tailored properties. N-alkylation or N-arylation of the primary amine can introduce steric hindrance and alter the electronic properties of the nitrogen atom, which can influence its coordination to a metal center or its role in organocatalysis. Similarly, O-alkylation or O-silylation of the hydroxyl group can modulate its acidity and hydrogen-bonding capabilities.

The synthesis of these analogues often involves multi-step sequences starting from this compound or its precursors. For example, N-substituted derivatives can be prepared through reductive amination or direct alkylation, while modifications to the phenyl ring can be achieved through aromatic substitution reactions prior to the final steps of the amino alcohol synthesis.

A summary of potential modifications and their expected effects is presented in the table below.

| Modification Site | Type of Modification | Expected Effect on Properties | Potential Application |

| Phenyl Ring | Substitution (e.g., -CH₃, -OCH₃, -CF₃) | Alters electronic properties (electron-donating/withdrawing) and steric bulk. | Tuning catalyst activity and enantioselectivity in metal-catalyzed reactions. |

| Hydrogenation to Cyclohexyl | Increases steric bulk and lipophilicity. | Enhancing enantioselectivity in reductions and conjugate additions. mpg.de | |

| Amino Group | N-Alkylation/Arylation | Increases steric hindrance around the nitrogen atom. | Improving stereocontrol in reactions where the amino group coordinates to the catalytic center. |

| Formation of Amides/Sulfonamides | Modifies the electronic nature and hydrogen-bonding capacity of the nitrogen. | Creating ligands for a wider range of metal catalysts and organocatalytic applications. | |

| Hydroxyl Group | O-Alkylation/Silylation | Blocks the hydroxyl group, preventing its participation in hydrogen bonding or as a proton source. | Investigating the role of the hydroxyl group in the catalytic mechanism. |

While specific studies on a broad range of this compound analogues are not extensively documented in publicly available literature, the principles derived from closely related chiral amino alcohols provide a strong foundation for the rational design of new, more effective catalysts.

Immobilization and Heterogenization of this compound Ligands for Recyclable Catalysis

Covalently attaching this compound or its derivatives to a polymer backbone is a widely explored method for immobilization. The choice of the polymer support is crucial and can influence the catalytic activity and selectivity. Common supports include polystyrene, polyethylene (B3416737) glycol (PEG), and other functionalized polymers. researchgate.netnih.gov

The ligand can be attached to the polymer via a linker, which is typically introduced by modifying either the amino or hydroxyl group of the amino alcohol. For instance, the amino group can be acylated with a polymerizable monomer followed by copolymerization, or it can react with a pre-functionalized polymer. The performance of the polymer-supported catalyst can be affected by factors such as the nature and length of the linker, the loading of the catalytic sites, and the physical properties of the polymer matrix (e.g., swelling behavior and porosity). researchgate.net

A study on the immobilization of (-)-norephedrine, a close analogue of the title compound, on silica (B1680970) demonstrated high activity and enantioselectivity in the continuous reduction of acetophenone. The catalyst showed excellent stability and could be used for over a week without significant deactivation, highlighting the benefits of covalent immobilization for long-term use. nih.gov

Table: Comparison of Polymer Supports for Catalyst Immobilization

| Polymer Support | Advantages | Disadvantages |

|---|---|---|

| Polystyrene | Mechanically stable, readily available with various functionalities. | Can exhibit limited swelling in some solvents, potentially leading to reduced accessibility of catalytic sites. researchgate.net |

| Polyethylene Glycol (PEG) | Good solubility in a range of solvents, can create a pseudo-homogeneous reaction environment. | Lower mechanical stability compared to polystyrene. |